

A Comparative Guide to the Reproducibility of Naperiglipron Findings

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Compound of Interest

Compound Name: **Naperiglipron**

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An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction:

Naperiglipron (LY3549492) is an oral, non-peptide, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist under development by Eli Lilly for the treatment of obesity and type 2 diabetes.^{[1][2]} The reproducibility of clinical findings is a cornerstone of drug development, providing assurance of a compound's efficacy and safety. However, the public availability of clinical data on **Naperiglipron** is currently limited. In September 2025, Eli Lilly announced the discontinuation of two of the three Phase II trials for **Naperiglipron** for "strategic business reasons," further narrowing the scope of publicly available data.^{[3][4]}

Given the scarcity of published findings for **Naperiglipron**, this guide provides a comparative analysis using data from a closely related compound, orforglipron, also an oral, non-peptide GLP-1R agonist developed by Eli Lilly.^[3] Oforglipron has a more extensive public record of clinical trial data, offering a valuable proxy for understanding the potential clinical profile of **Naperiglipron**. This guide presents the available information on **Naperiglipron**'s clinical development program and contrasts it with the more robust dataset for orforglipron, providing a framework for researchers to assess the current landscape of oral GLP-1R agonist development.

Naperiglipron: Clinical Development Program Overview

Public information on **Naperiglipron**'s clinical trials is primarily limited to trial registry data. As of late 2025, two Phase II trials were terminated before significant enrollment, and one Phase II trial remains ongoing.[3][4][5]

Clinical Trial Identifier	Status	Phase	Target Population	Planned Enrollment	Notes
NCT07085468	Terminated	II	Adults (55-80 years) with a BMI of 22-25 kg/m2	220	Terminated for strategic business reasons; only one patient enrolled.[3]
Not specified	Terminated	II	Patients with overweight or obesity and Type 2 Diabetes	150	Terminated for strategic business reasons; only one patient enrolled.[3]
Not specified	Ongoing	II	Patients with overweight or obesity	275	Primary completion date anticipated in April 2026.[3]
NCT07232732	Recruiting	I	Healthy participants with overweight or obesity	Not specified	Investigating safety, tolerability, and pharmacokinetics of multiple doses.[1]

Orforglipron: A Comparative Clinical Data Summary

Orforglipron has a more extensive set of published clinical trial data from its Phase II and Phase III (ACHIEVE and ATTAIN programs) studies. These findings offer insights into the potential efficacy and safety profile of oral, non-peptide GLP-1R agonists.

Efficacy in Weight Management (ATTAIN-1 Trial)

The ATTAIN-1 trial was a Phase III study that evaluated orforglipron in adults with obesity or overweight without diabetes over a 72-week period.[\[6\]](#)

Treatment Group	Mean Body Weight Reduction (%)
Orforglipron (6 mg)	7.8%
Orforglipron (12 mg)	9.3%
Orforglipron (36 mg)	12.4%
Placebo	2.1%

Efficacy in Type 2 Diabetes (ACHIEVE-1 Trial)

The ACHIEVE-1 trial was a 40-week, Phase III study of orforglipron in adults with type 2 diabetes who were not taking other anti-diabetic medications.[\[7\]](#)[\[8\]](#)

Treatment Group	Mean Change in HbA1c from Baseline (%)	Mean Change in Body Weight from Baseline (%)
Orforglipron (3 mg)	-1.24	-4.5
Orforglipron (12 mg)	-1.47	-5.8
Orforglipron (36 mg)	-1.48	-7.6
Placebo	-0.41	-1.7

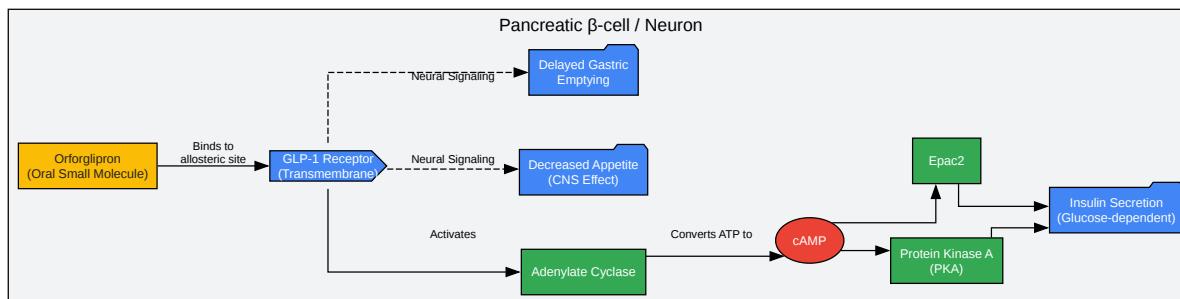
Experimental Protocols

General Protocol for a Phase III Oral GLP-1R Agonist Trial in Obesity (Based on Orforglipron's ATTAIN-1 Trial)

- Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase III trial.[9]
- Participant Population: Adults with a Body Mass Index (BMI) $\geq 30 \text{ kg/m}^2$ or $\geq 27 \text{ kg/m}^2$ with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia). Participants with diabetes are excluded.[4]
- Intervention: Participants are randomized to receive once-daily oral doses of the investigational drug (e.g., orforglipron at varying doses) or a matching placebo.[9]
- Duration: The treatment period typically lasts for 72 weeks, with a dose-escalation phase at the beginning to improve tolerability.[9]
- Primary Endpoint: The primary efficacy endpoint is the percentage change in body weight from baseline to the end of the treatment period.[4]
- Secondary Endpoints: Key secondary endpoints often include the proportion of participants achieving $\geq 5\%$, $\geq 10\%$, and $\geq 15\%$ weight loss, as well as changes in cardiometabolic risk factors such as waist circumference, blood pressure, and lipid levels.[4][9]
- Safety and Tolerability: Assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study. The most common adverse events are typically gastrointestinal in nature (nausea, vomiting, diarrhea). [4]

Mandatory Visualizations

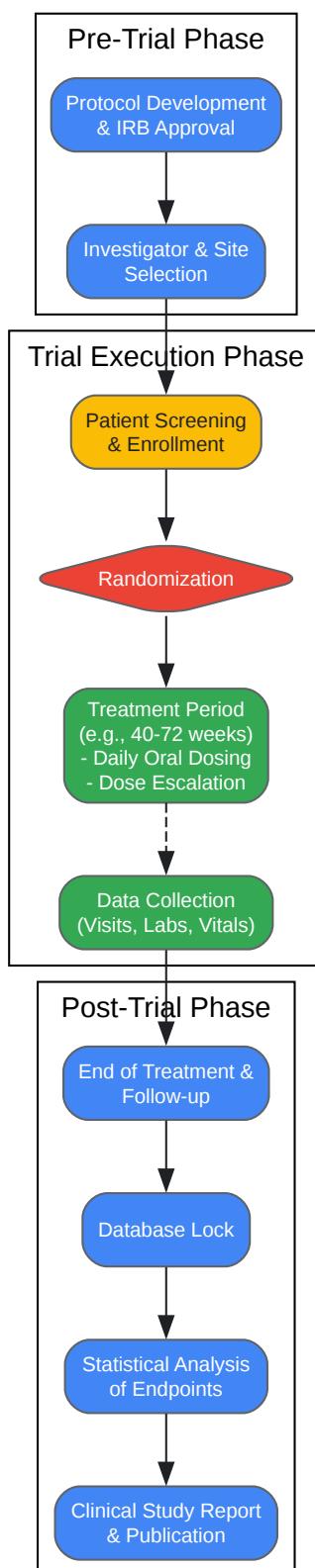
Signaling Pathway of an Oral GLP-1 Receptor Agonist



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Caption: GLP-1R signaling pathway activated by an oral small-molecule agonist.

Generalized Experimental Workflow for an Oral Obesity Drug Clinical Trial



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Caption: A generalized workflow for a Phase III oral obesity drug clinical trial.

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